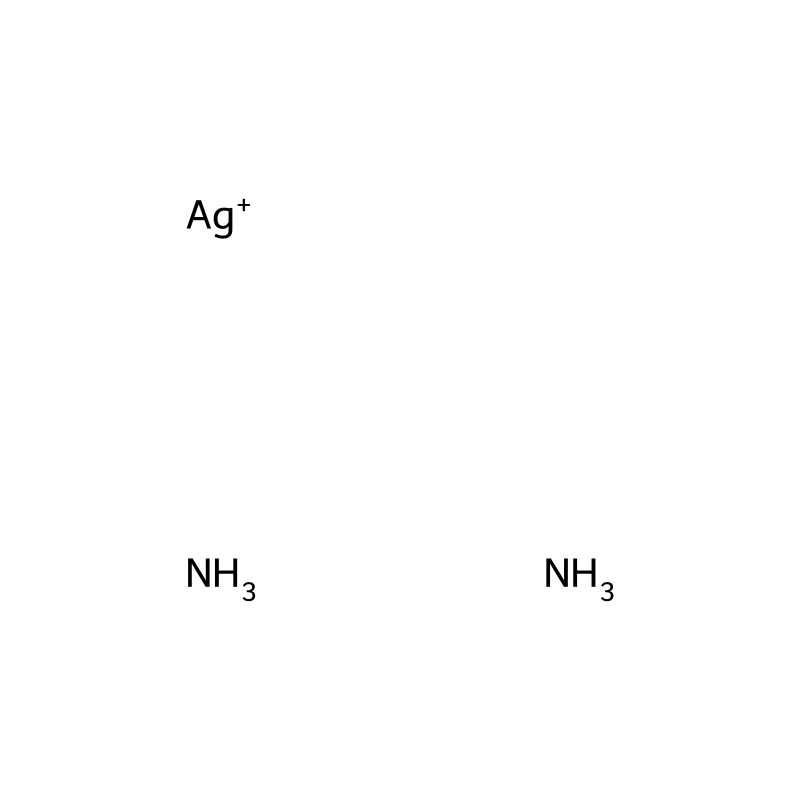Diamminesilver(1+)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
Diamminesilver(1+) is a coordination complex of silver, represented by the formula . This compound features silver as the central metal ion coordinated to two ammonia molecules, which act as ligands. The complex is commonly encountered in the form of diamminesilver(1+) nitrate or diamminesilver(1+) chloride, depending on the accompanying anion. It is notable for its role in organic chemistry, particularly as a reagent in the Tollens' test for aldehydes and ketones, where it serves as an oxidizing agent that produces a characteristic silver mirror upon reaction with aldehydes .
- Tollens' Test Reaction: In the presence of an aldehyde, diamminesilver(1+) oxidizes the aldehyde to a carboxylic acid while being reduced to elemental silver:This reaction is fundamental in differentiating aldehydes from ketones, as most ketones do not react under these conditions .
- Precipitation Reactions: Diamminesilver(1+) can selectively precipitate halides from solution. For example:This property is utilized in various analytical chemistry applications .
Diamminesilver(1+) exhibits antimicrobial properties, making it useful in medical applications. The silver ion has been shown to possess bactericidal activity against a variety of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes and interference with cellular metabolism. Additionally, silver complexes are being explored for their potential in wound healing and as antiseptics due to their ability to prevent infection .
Diamminesilver(1+) has several important applications:
- Analytical Chemistry: Widely used as Tollens' reagent for detecting aldehydes.
- Antimicrobial Agent: Employed in medical formulations for its antibacterial properties.
- Photography: Historically used in photographic processes due to its light-sensitive properties.
- Catalysis: Investigated for use in various catalytic reactions involving organic substrates .
Studies have explored the interactions of diamminesilver(1+) with various biological molecules and environmental factors. Research indicates that the stability and reactivity of this complex can be influenced by pH, temperature, and the presence of other ions or ligands. For instance, its reactivity with thiols and phosphines has been documented, which can affect its antimicrobial efficacy and stability in formulations .
Diamminesilver(1+) shares similarities with several other coordination complexes. Here are some notable comparisons:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Diamminesilver(1+) | Used primarily as Tollens' reagent; strong oxidizing agent | |
| Silver(I) chloride | Insoluble salt; used in photography and as an antiseptic | |
| Silver(I) oxide | Precipitate formed during synthesis; basic properties | |
| Silver(I) thiocyanate | Soluble; used in analytical chemistry | |
| Silver(I) nitrate | Common precursor for many silver compounds |
Diamminesilver(1+) is unique due to its dual coordination with ammonia ligands, which enhances its solubility and reactivity compared to other silver salts. Its specific application as a reagent for distinguishing aldehydes from ketones further sets it apart from similar compounds .








